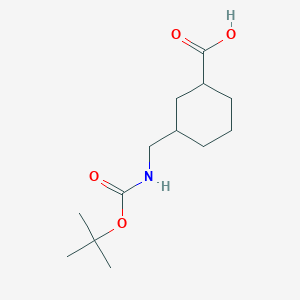
N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide, commonly known as DIMBOA, is a naturally occurring compound found in maize and other cereal crops. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants to defend themselves against herbivores and pathogens. DIMBOA has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Novel Synthetic Approaches
A novel synthetic approach involving acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides has been developed. This method provides a useful formula for both anthranilic acid derivatives and oxalamides, indicating potential utility in synthesizing compounds related to N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide (Mamedov et al., 2016).
Catalytic Applications
The compound has also been identified as a more effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes. This suggests its utility in facilitating organic synthesis reactions, offering a diverse range of applications (Chen et al., 2023).
Hydroxylation of (Hetero)aryl Halides
Another study highlights the use of a related compound, N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO), in the hydroxylation of (hetero)aryl halides under mild conditions. This catalytic system achieved good to excellent yields, demonstrating the chemical's potential in synthesizing phenols and hydroxylated heteroarenes, which are crucial intermediates in pharmaceutical and agrochemical industries (Xia et al., 2016).
properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13-7-6-9-17(14(13)2)23-21(27)20(26)22-11-19(25)16-12-24(3)18-10-5-4-8-15(16)18/h4-10,12,19,25H,11H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRCXLUVCLNVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2778959.png)



![9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2778965.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2778968.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2778969.png)


![N-(3,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778975.png)


